molecular formula C₂₄H₃₈N₂O₄ B1156913 (2S,3R,11bS)-Dihydrotetrabenazine-L-Val

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Cat. No.: B1156913
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Benzoquinolizine Scaffold in Neuropharmacology

The tetrabenazine (B1681281) molecule and its derivatives are built upon a benzo[a]quinolizine scaffold. This structural framework is a key feature in many compounds designed for neurological applications. nih.gov The benzoquinolizine core provides a rigid structure that allows for precise orientation of functional groups, which interact with biological targets like VMAT2. Its relative ease of derivatization has enabled chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable starting point in drug design projects aimed at the central nervous system. nih.gov

Historical Context of Tetrabenazine and Dihydrotetrabenazine (B1670615) Metabolism in VMAT2 Research

Tetrabenazine was one of the first VMAT2 inhibitors to be extensively studied and used clinically. nih.govnih.gov It is administered as a racemic mixture, meaning it contains equal amounts of two stereoisomers. d-nb.info Research revealed that tetrabenazine itself is not the primary active agent; instead, its pharmacological activity comes from its metabolites, which are formed in the body. d-nb.info

Upon administration, the ketone group on the tetrabenazine molecule is reduced by enzymes, primarily carbonyl reductases, to a secondary alcohol, forming dihydrotetrabenazine (HTBZ). d-nb.info This metabolic process introduces a new chiral center, resulting in the formation of four principal stereoisomeric metabolites of dihydrotetrabenazine:

(+)-α-HTBZ, also known as (2R,3R,11bR)-HTBZ d-nb.info

(-)-α-HTBZ, or (2S,3S,11bS)-HTBZ d-nb.info

(+)-β-HTBZ, or (2S,3R,11bR)-HTBZ d-nb.info

(-)-β-HTBZ, or (2R,3S,11bS)-HTBZ d-nb.info

These metabolites are the active inhibitors of VMAT2, and their discovery shifted the focus of research from tetrabenazine to its more potent dihydro-derivatives. d-nb.infomedchemexpress.com

Rationale for Investigating Stereoisomeric Derivatives and Prodrug Strategies

The limitations and complexities associated with the metabolism of tetrabenazine into multiple active compounds, each with a different pharmacological profile, spurred the development of more refined therapeutic agents. d-nb.info This led to two key areas of investigation: the isolation of single, highly active stereoisomers and the use of prodrug strategies to improve drug delivery and metabolic stability.

Stereo- and regioselectivity are critical concepts in drug design because the three-dimensional arrangement of atoms in a molecule dictates how it interacts with its biological target. In the case of dihydrotetrabenazine, the different stereoisomers exhibit markedly different affinities for VMAT2. nih.gov

Research has shown that the (3R,11bR)-configuration plays a key role in high-affinity binding to VMAT2. nih.gov The (+)-α-HTBZ or (2R,3R,11bR)-DHTBZ isomer consistently demonstrates the highest potency as a VMAT2 inhibitor. nih.gov In contrast, other isomers, such as the (2S,3R,11bS) configuration, have significantly lower binding affinities. This disparity underscores the importance of isolating a single, highly active isomer to maximize the therapeutic effect and potentially reduce off-target effects that might be associated with less active or inactive isomers.

StereoisomerConfigurationVMAT2 Binding Affinity (Ki, nM)
(+)-2(2R,3R,11bR)-DHTBZ3.96 nih.gov
(-)-β-HTBZ(2R,3S,11bS)-HTBZData not consistently reported, but lower than active isomers d-nb.info
(+)-β-HTBZ(2S,3R,11bR)-HTBZ28 researchgate.net
(-)-α-HTBZ(2S,3S,11bS)-DHTBZ593 medchemexpress.com
(-)-1(3S,11bS)-Tetrabenazine36,400 nih.gov
(+)-1(3R,11bR)-Tetrabenazine4.47 nih.gov

This table presents a selection of binding affinities for various tetrabenazine and dihydrotetrabenazine stereoisomers to illustrate the significance of stereochemistry. The compound of interest, (2S,3R,11bS)-Dihydrotetrabenazine, is a less potent isomer compared to the (2R,3R,11bR) configuration.

The compound (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. scirp.orgscirp.org In this case, the specific dihydrotetrabenazine stereoisomer, (2S,3R,11bS)-dihydrotetrabenazine, is chemically linked to the amino acid L-valine via an ester bond.

This strategy of L-valine esterification serves several purposes:

Improved Bioavailability: Amino acid esters can be recognized and absorbed by peptide transporters in the intestine, which can significantly increase the amount of the drug that enters the bloodstream after oral administration. nih.govnih.gov

Controlled Release: After absorption, the ester bond is cleaved by enzymes called esterases, which are abundant in the body, releasing the active dihydrotetrabenazine metabolite. medcentral.comwikipedia.org This process can be designed to provide a slower, more sustained release of the active drug, leading to more stable plasma concentrations over time. cambridge.org

Metabolic Targeting: By creating a prodrug of a single, specific stereoisomer, this approach ensures that the body is primarily exposed to only one active metabolite. cambridge.org This avoids the complex mixture of metabolites produced by tetrabenazine, leading to a more predictable pharmacological profile.

This prodrug approach has been successfully implemented in the approved drug valbenazine (B1662120), which is the L-valine ester of the most potent isomer, (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-DHTBZ). wikipedia.orgcambridge.org The creation of This compound represents the application of this same proven prodrug strategy to a different, specific stereoisomer of dihydrotetrabenazine, likely for research into the precise structure-activity relationships of VMAT2 inhibition.

Properties

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Origin of Product

United States

Chemical Synthesis and Stereochemical Control of Dihydrotetrabenazine Derivatives

Synthetic Methodologies for the Dihydrotetrabenazine (B1670615) Core Structure

The construction of the fundamental dihydrotetrabenazine framework is the initial and critical phase in the synthesis of its derivatives. This involves the assembly of the tetracyclic ring system with the correct relative and absolute stereochemistry.

The asymmetric synthesis of the tetrabenazine (B1681281) (TBZ) and dihydrotetrabenazine core often relies on establishing key stereocenters early in the synthetic sequence. One notable method involves an asymmetric malonate alkylation. For instance, the first asymmetric synthesis of (+)-TBZ utilized a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline precursor, a method developed by Sodeoka, to set the initial stereocenter with high enantiomeric excess (ee >97%). nih.govnih.gov Subsequent diastereoselective transformations build the remaining asymmetric centers. nih.gov

Another powerful strategy is the intramolecular aza-Prins-type cyclization. nih.govacs.orgacs.org This approach can construct the benzo[a]quinolizidine skeleton with high diastereoselectivity. acs.org The cyclization of an amino allylsilane, generated through a multi-step sequence, can be initiated by oxidative C-H activation to form the tetracyclic core of tetrabenazine. nih.govacs.orgacs.org The resulting tetrabenazine can then be stereoselectively reduced to the desired dihydrotetrabenazine isomer. nih.gov

Other asymmetric strategies have been developed, including those that employ aza-Claisen rearrangements and Mannich-Michael reactions with asymmetric organic catalysts to achieve stereocontrol. nih.govgoogle.com

The transformation of the 2-keto group in tetrabenazine to a hydroxyl group is a pivotal step in the synthesis of dihydrotetrabenazine isomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The reduction of a specific tetrabenazine enantiomer, such as (3S,11bS)-tetrabenazine, can lead to different DHTBZ diastereomers. nih.gov For example, the use of a borane-methyl sulfide (B99878) complex (BH3-Me2S) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C) can stereoselectively yield the corresponding (2S,3S,11bS)-dihydrotetrabenazine. nih.govgoogle.com This method is noted for its high stereoselectivity and chemical yield, which can simplify purification processes. google.comnih.gov

Alternatively, bulkier reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) provide a different stereochemical outcome. nih.govyoutube.com The reduction of (3S,11bS)-tetrabenazine with L-Selectride® can furnish the (2R,3S,11bS)-dihydrotetrabenazine isomer. nih.gov The steric hindrance of the L-Selectride reagent influences the direction of hydride attack on the carbonyl group, leading to the formation of this specific diastereomer. nih.govyoutube.com Sodium borohydride (B1222165) (NaBH4) has also been used, though it may result in a mixture of diastereomers requiring further separation. nih.govnih.gov

Table 1: Stereoselective Reduction of Tetrabenazine Isomers

Starting Material Reducing Agent Major Product Isomer Reference
(3R,11bR)-Tetrabenazine Borane-Me2S Complex (2R,3R,11bR)-DHTBZ nih.govnih.gov
(3R,11bR)-Tetrabenazine L-Selectride® (2S,3R,11bR)-DHTBZ nih.gov
(3S,11bS)-Tetrabenazine Borane-Me2S Complex (2S,3S,11bS)-DHTBZ nih.gov
(3S,11bS)-Tetrabenazine L-Selectride® (2R,3S,11bS)-DHTBZ nih.gov

Resolution and Isolation of Dihydrotetrabenazine Stereoisomers

Given that many synthetic routes produce mixtures of stereoisomers, effective methods for their separation and isolation are essential to obtain the pure, desired compound.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for the analytical and preparative separation of tetrabenazine and dihydrotetrabenazine stereoisomers. nih.govnih.govresearchgate.net Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed. nih.gov

For the separation of DHTBZ isomers, columns like the Chiralpak IC, which contains a cellulose tris(3,5-dichlorophenylcarbamate) selector, have proven effective. nih.govresearchgate.net The separation is achieved due to the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. researchgate.netsigmaaldrich.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol) with a basic additive (like diethylamine), is critical for achieving optimal resolution. nih.gov

Table 2: Example Chiral HPLC Conditions for DHTBZ Isomer Separation

Isomer Chiral Column Mobile Phase Reference
(2R,3S,11bS)-DHTBZ Chiralpak IC 25% EtOH + 75% n-hexane + 0.1% Et2NH nih.gov
(2S,3S,11bS)-DHTBZ Chiralpak IC 100% MeOH + 0.1% Et2NH nih.gov
(3S,11bS)-Tetrabenazine Chiralpak IC 100% EtOH + 0.1% Et2NH nih.gov

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. nih.gov This technique exploits the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture. For dihydrotetrabenazine derivatives, this has been applied through the hydrolysis of an ester precursor. mdpi.com

In a reported method, a racemic mixture of α-dihydrotetrabenazine (α-HTBZ) is first acetylated. mdpi.com Subsequently, enzymatic hydrolysis is performed. The enzyme selectively hydrolyzes one of the acetylated enantiomers, leaving the other acetylated enantiomer unreacted. mdpi.com This allows for the separation of the resulting alcohol (one enantiomer of α-HTBZ) from the unreacted acetylated compound (the other enantiomer). mdpi.com This pioneering work highlighted the potential for biocatalysis in preparing stereochemically pure tetrabenazine metabolites. mdpi.com

Esterification Strategies for L-Valine Conjugation

The final step in the synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves the conjugation of the L-valine amino acid to the hydroxyl group of the specific (2S,3R,11bS)-dihydrotetrabenazine isomer. This is typically achieved through a standard esterification reaction.

The synthesis of valbenazine (B1662120), which is the L-valine ester of the (2R,3R,11bR)-DHTBZ isomer, provides a direct procedural analog. mdpi.comgoogle.com The process involves reacting the alcohol, (2R,3R,11bR)-DHTBZ, with a protected form of L-valine. mdpi.com The amino group of L-valine is typically protected with a group such as a benzyloxycarbonyl (Cbz) group to prevent side reactions. mdpi.com The esterification is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Following the successful esterification, the protecting group on the L-valine moiety is removed. In the case of a Cbz group, this is commonly accomplished via hydrogenolysis. mdpi.com This two-step sequence—coupling and deprotection—yields the final amino acid ester conjugate. mdpi.com A similar strategy would be employed for the esterification of (2S,3R,11bS)-dihydrotetrabenazine with L-valine.

Methods for Selective L-Valine Attachment at the C-2 Hydroxyl Position

The primary method for forging the ester linkage is through a coupling reaction between the C-2 hydroxyl group of the dihydrotetrabenazine stereoisomer and the carboxylic acid of a protected L-valine derivative. Standard peptide coupling reagents are typically employed to facilitate this reaction.

Common Coupling Methods:

Carbodiimide-Mediated Coupling: This is a widely used method for ester and amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate the carboxylic acid of the L-valine derivative. nih.govnih.gov The reaction is often catalyzed by the addition of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), which enhances the rate and efficiency of the esterification. nih.govnih.gov The L-valine is typically protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions at the amino group. nih.govresearchgate.net Following the coupling reaction, the protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product. nih.gov

Other Coupling Reagents: A variety of other coupling reagents developed for peptide synthesis can also be applied to the esterification of dihydrotetrabenazine derivatives. These reagents are often designed to minimize side reactions and improve yields.

The stereochemistry at the C-2 position of the dihydrotetrabenazine core is crucial. The synthesis of the specific (2S,3R,11bS) stereoisomer of dihydrotetrabenazine has been described. nih.gov This isomer, referred to as (-)-4 in some literature, can be synthesized stereoselectively from the corresponding tetrabenazine enantiomer. nih.gov The selective attachment of L-valine would then proceed at the C-2 hydroxyl group of this pre-synthesized, stereochemically pure intermediate. Given that the esterification reaction at the C-2 hydroxyl does not typically involve the breaking of any of the chiral centers on the dihydrotetrabenazine ring, the stereochemical integrity of the (2S,3R,11bS) core is expected to be maintained throughout the coupling process.

Optimization of Reaction Conditions for Yield and Stereochemical Purity of this compound

While specific optimization data for the synthesis of this compound is not publicly available, extensive research on the synthesis of the related drug, valbenazine, offers significant insights into the parameters that would be critical for optimizing the yield and stereochemical purity of the target compound. The optimization would focus on several key aspects of the coupling and deprotection steps.

Key Optimization Parameters:

Coupling Reagent and Catalyst Stoichiometry: The molar ratios of the dihydrotetrabenazine substrate, protected L-valine, coupling reagent (e.g., EDCI), and catalyst (e.g., DMAP) are critical. An excess of the L-valine and coupling reagent is often used to drive the reaction to completion, but this must be balanced against the potential for side reactions and purification challenges. The amount of DMAP can also significantly influence the reaction rate.

Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN) are commonly used for these types of coupling reactions. researchgate.net The solvent can also influence the reaction rate and selectivity.

Reaction Temperature and Time: The reaction temperature is a key parameter to control. While many coupling reactions are initially performed at 0°C to control the initial exothermic reaction and minimize side reactions, they are often allowed to warm to room temperature and stirred for several hours to ensure complete conversion. nih.gov The optimal reaction time would be determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification of the Intermediate and Final Product: After the coupling reaction, the protected intermediate must be carefully purified to remove unreacted starting materials and coupling byproducts. Chromatographic techniques are typically employed for this purpose. The purity of this intermediate is critical for the success of the subsequent deprotection step. The final deprotected product, this compound, would also require rigorous purification to ensure high stereochemical and chemical purity. Recrystallization or chromatography are common methods for final purification.

Stereochemical Purity:

Maintaining the stereochemical integrity of both the (2S,3R,11bS)-dihydrotetrabenazine core and the L-valine moiety is paramount. The use of mild reaction conditions during both the coupling and deprotection steps is essential to prevent epimerization at any of the chiral centers. The stereochemical purity of the final product would be confirmed using chiral HPLC analysis. nih.gov

Illustrative Data for Synthesis of Dihydrotetrabenazine Stereoisomers

The following table presents data on the synthesis of various dihydrotetrabenazine stereoisomers, which are the precursors for the attachment of L-valine. This data highlights the stereochemical control that can be achieved in the synthesis of these core structures.

Starting MaterialReagents and ConditionsProduct Stereoisomer(s)YieldStereochemical Purity (ee)Reference
(+)-(3R,11bR)-TetrabenazineNaBH₄(2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZMixture4:1 ratio nih.gov
(+)-(3R,11bR)-TetrabenazineL-Selectride®, EtOH/THF, 0 °C(2S,3R,11bR)-DHTBZ43%100% nih.gov
(-)-(3S,11bS)-Tetrabenazine1. PCl₅, CH₂Cl₂; 2. HClO₄, mCPBA, MeOH; 3. i. BH₃, THF; ii. NaOH, H₂O₂(2S,3R,11bS)-DHTBZNot specifiedHigh nih.gov

Structural Elucidation and Stereoisomeric Characterization of 2s,3r,11bs Dihydrotetrabenazine L Val

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic methods are fundamental in verifying the molecular structure of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the connectivity of atoms. The ¹H NMR spectrum would show distinct signals for the protons in the dihydrotetrabenazine (B1670615) core and the L-valine moiety, with chemical shifts, splitting patterns, and coupling constants consistent with the proposed structure. The ¹³C NMR spectrum would confirm the presence of all 24 carbon atoms in their unique chemical environments.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition (C₂₄H₃₈N₂O₄). synzeal.com Fragmentation patterns observed in MS/MS analysis can further corroborate the structure by showing the loss of specific fragments, such as the L-valine group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would include those for the O-H stretch (from any residual moisture or hydrolysis), N-H stretch of the amine in the valine moiety, C-H stretches of the alkyl and aromatic groups, a strong C=O stretch for the ester carbonyl, and C-O stretches for the ether and ester groups.

Table 1: Representative Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group protons, aliphatic protons of the tetrabenazine (B1681281) core, and protons of the L-valine side chain.
¹³C NMR Resonances for 24 distinct carbon atoms, including aromatic carbons, methoxy carbons, aliphatic carbons, and carbons of the ester and valine groups.
High-Resolution MS Precise mass measurement corresponding to the molecular formula C₂₄H₃₈N₂O₄.
IR Spectroscopy (cm⁻¹) Characteristic bands for N-H (amine), C=O (ester), and C-O (ether/ester) functional groups.

Determination of Absolute Configuration

Establishing the absolute configuration at the four stereocenters (2S, 3R, 11bS, and the S-configuration of L-valine) is the most challenging aspect of characterization.

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule. While specific crystallographic data for the (2S,3R,11bS) isomer or its L-valine ester are not widely published, the absolute configuration of the biologically active metabolite, (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-DHTBZ), has been determined using this method. mdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, allowing for the assignment of R/S configurations to each chiral center. For a novel stereoisomer like this compound, obtaining a suitable single crystal would be a primary goal for definitive structural proof. Different polymorphic forms of the related compound Valbenazine (B1662120) have been characterized using X-ray powder diffraction (XRPD), which distinguishes between different crystal structures. google.com

Table 2: Information Derived from a Hypothetical X-ray Crystallography Study

ParameterDescription
Crystal System The crystal lattice system (e.g., orthorhombic, monoclinic).
Space Group The symmetry group of the crystal (e.g., P2₁2₁2₁).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Absolute Configuration Confirmed assignment of (2S, 3R, 11bS) for the dihydrotetrabenazine core and (S) for the valine moiety.

The stereochemistry of the L-valine ester is directly correlated to its parent alcohol, (2S,3R,11bS)-Dihydrotetrabenazine. The synthesis of the ester is achieved through a standard esterification reaction, typically involving the coupling of the alcohol with a protected L-valine amino acid. mdpi.com This reaction occurs at the C2 hydroxyl group and does not involve breaking any bonds at the chiral centers (C2, C3, C11b) of the dihydrotetrabenazine core. Therefore, the absolute configuration of these centers remains unchanged during the synthesis.

The synthesis of all eight stereoisomers of dihydrotetrabenazine, including the (2S,3R,11bS)-DHTBZ isomer (designated as (-)-4 in the study), has been successfully carried out. nih.gov Starting from this stereochemically pure alcohol ensures that the resulting product, after esterification with L-valine, will have the corresponding (2S,3R,11bS) configuration.

Purity and Isomeric Profiling

Ensuring the purity of a specific stereoisomer is paramount. This involves developing analytical methods capable of separating the desired isomer from all other possible stereoisomers. Dihydrotetrabenazine has three chiral centers, leading to eight possible stereoisomers. nih.govnih.gov The addition of the L-valine ester introduces a fourth chiral center.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying stereoisomers. The development of a robust chiral HPLC method is a critical step in quality control.

Research has shown that polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are highly effective in resolving the stereoisomers of tetrabenazine and its derivatives. nih.govnih.gov Method development involves screening various columns and optimizing the mobile phase composition, which typically consists of a non-polar solvent (like n-heptane), an alcohol modifier (like ethanol (B145695) or isopropanol), and sometimes a chlorinated solvent or an amine additive to improve peak shape and resolution. nih.govnih.gov The method is then validated according to regulatory guidelines (e.g., ICH) for specificity, linearity, accuracy, precision, and robustness. researchgate.net

Table 3: Example Parameters for a Chiral HPLC Method for Isomer Separation

ParameterTypical Value/Condition
Column Chiral Pak IG-3 or Chiralcel OD-H (amylose or cellulose-based CSP). nih.govnih.gov
Mobile Phase n-Heptane / Isopropyl Alcohol / Dichloromethane (B109758) / Ethanol / Diethylamine. nih.gov
Flow Rate 0.7 - 1.0 mL/min. nih.gov
Column Temperature 15 - 35 °C. nih.govnih.gov
Detection UV detection at ~282 nm. nih.gov

Once a validated chiral HPLC method is established, it can be used to determine the isomeric purity of a bulk sample of this compound. The separation of all stereoisomers allows for the calculation of both enantiomeric excess (ee) and diastereomeric excess (de).

The purity is assessed by integrating the peak area of the desired isomer and comparing it to the sum of the areas of all detected isomeric impurities. For instance, the diastereomeric excess would be calculated by comparing the area of the (2S,3R,11bS)-L-Val isomer to its other diastereomers. High ee and de values (typically >99%) are required for pharmaceutical-grade material. The limit of detection (LOD) and limit of quantification (LOQ) for each impurity are also determined to ensure the method is sensitive enough to control impurities at very low levels. nih.gov

Molecular and Cellular Pharmacological Characterization of 2s,3r,11bs Dihydrotetrabenazine L Val

VMAT2 Binding Affinity Studies

The affinity of (2S,3R,11bS)-dihydrotetrabenazine for VMAT2 has been quantified through various in vitro binding assays. These studies are crucial for understanding the compound's potency and selectivity.

Radioligand displacement assays are a standard method to determine the binding affinity of a compound to a specific receptor or transporter. In the case of VMAT2, [³H]dihydrotetrabenazine ([³H]DTBZ) is a commonly used radioligand. The active metabolite, (2S,3R,11bS)-dihydrotetrabenazine, has demonstrated a high affinity for VMAT2 in these assays. Studies have shown that it potently displaces [³H]DTBZ from its binding site on VMAT2. The binding affinity is typically expressed as the inhibitor constant (Ki). For (2S,3R,11bS)-dihydrotetrabenazine, the reported Ki value for VMAT2 is approximately 2.9 nM. This low nanomolar affinity indicates a strong and specific interaction with the transporter.

The stereochemistry of dihydrotetrabenazine (B1670615) is a critical determinant of its binding affinity for VMAT2. The prodrug itself, (2S,3R,11bS)-Dihydrotetrabenazine-L-Val, exhibits significantly lower binding affinity for VMAT2 compared to its active metabolite. This is an intentional design feature of the prodrug, which allows for improved pharmacokinetic properties without direct pharmacological activity until it is metabolized.

When comparing the binding affinities of different stereoisomers of dihydrotetrabenazine, clear differences emerge. For instance, the (2R,3R,11bR)-isomer, another significant metabolite, also binds to VMAT2 with high affinity. However, the (2S,3R,11bS)-isomer generally demonstrates a potent and selective binding profile.

Compound/MetaboliteVMAT2 Binding Affinity (Ki, nM)
(2S,3R,11bS)-dihydrotetrabenazine~2.9
(2R,3R,11bR)-dihydrotetrabenazine~1.9
Tetrabenazine (B1681281)~2.1

This table presents the binding affinities of different dihydrotetrabenazine-related compounds to VMAT2. The data is based on in vitro radioligand binding assays.

Inhibition of Monoamine Uptake

The primary mechanism of action of (2S,3R,11bS)-dihydrotetrabenazine is the inhibition of VMAT2, which is responsible for packaging monoamines—such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—into synaptic vesicles. By inhibiting this process, the compound leads to a depletion of these neurotransmitters in the presynaptic terminal, thereby reducing their subsequent release into the synapse.

In vitro studies using preparations of synaptic vesicles or synaptosomes have confirmed the inhibitory effect of (2S,3R,11bS)-dihydrotetrabenazine on monoamine uptake. These assays measure the ability of the compound to block the transport of radiolabeled monoamines into the vesicles. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50).

Research has shown that (2S,3R,11bS)-dihydrotetrabenazine is a potent inhibitor of VMAT2-mediated monoamine uptake. While specific IC50 values for the uptake of each individual monoamine by this particular isomer are not always detailed separately in publicly available literature, the compound is known to be a potent VMAT2 inhibitor. As VMAT2 transports dopamine, serotonin, and norepinephrine with similar affinity, it is expected that the inhibition of their uptake would be of a similar magnitude. For context, the related compound tetrabenazine inhibits VMAT2 with an IC50 value of approximately 46 nM in human platelet preparations.

MonoamineEstimated IC50 for VMAT2 Inhibition
DopaminePotent Inhibition
SerotoninPotent Inhibition
NorepinephrinePotent Inhibition

This table provides a qualitative overview of the inhibitory effects of (2S,3R,11bS)-dihydrotetrabenazine on the uptake of various monoamines by VMAT2.

Kinetic studies have been conducted to understand the nature of the interaction between dihydrotetrabenazine and VMAT2. These analyses have revealed that dihydrotetrabenazine acts as a reversible inhibitor of VMAT2. The binding of the inhibitor to the transporter can be reversed, allowing for the potential for VMAT2 function to be restored after the drug is cleared. This reversibility is a key feature of its pharmacological profile. The inhibition is non-competitive with respect to the monoamine substrate, meaning that the inhibitor binds to a site on the transporter that is distinct from the monoamine binding site.

Functional Modulatory Effects on VMAT2

Beyond simple binding and inhibition of uptake, the interaction of (2S,3R,11bS)-dihydrotetrabenazine with VMAT2 has functional consequences for the transporter. By binding to VMAT2, the compound induces a conformational change in the transporter protein. This allosteric modulation prevents the translocation of monoamines across the vesicular membrane, effectively locking the transporter in a state that is incompetent for transport. This functional modulation is the molecular basis for the depletion of vesicular monoamines and the resulting pharmacological effects observed in a clinical setting. The sustained but reversible inhibition allows for a controlled reduction in monoaminergic neurotransmission.

Investigation of Reversible vs. Irreversible Inhibition

The interaction between dihydrotetrabenazine isomers and VMAT2 is characterized as a high-affinity, selective, and reversible binding process. nih.govoup.comresearchgate.net Unlike irreversible inhibitors, which typically form a stable, covalent bond with their target, DTBZ isomers bind non-covalently to the transporter, allowing for the potential dissociation of the inhibitor and restoration of transporter function.

The mechanism of inhibition is considered non-competitive with respect to the monoamine substrate. elifesciences.orgelifesciences.org Cryo-electron microscopy studies have revealed that tetrabenazine and its metabolites bind to a central site within VMAT2. nih.govelifesciences.orgbiorxiv.org This binding event is proposed to occur in two steps: an initial low-affinity binding to the luminal-open state of the transporter, followed by a conformational change that locks VMAT2 into a high-affinity, occluded state. nih.govelifesciences.orgnih.gov By trapping the transporter in this dead-end complex, the inhibitor prevents the completion of the transport cycle, effectively blocking monoamine uptake without directly competing with the substrate for the initial binding pose. elifesciences.orgnih.gov

The binding affinity of dihydrotetrabenazine to VMAT2 is highly dependent on the stereochemistry of the molecule. The primary active metabolites of tetrabenazine are the α- and β-dihydrotetrabenazine isomers, each existing as a pair of enantiomers. researchgate.net Extensive research, including radioligand binding assays, has demonstrated that the (+)-α-dihydrotetrabenazine isomer, which has the (2R,3R,11bR) configuration, is the most potent VMAT2 inhibitor among the stereoisomers. nih.govresearchgate.net Other isomers, such as the (-)-α-dihydrotetrabenazine enantiomer, show significantly lower binding affinity. nih.gov While specific binding data for the (2S,3R,11bS) isomer are not prominently available in the reviewed literature, the profound differences in affinity among other known isomers underscore the critical role of stereospecificity in the reversible inhibition of VMAT2.

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DTBZ) Stereoisomers This table presents data from various in vitro studies measuring the inhibition constant (Ki) of DTBZ isomers for VMAT2. Lower Ki values indicate higher binding affinity.

Compound/IsomerStereochemistryVMAT2 Ki (nM)Source TissueReference
(+)-α-DTBZ(2R,3R,11bR)0.97Rat Brain Striatum nih.gov
(+)-α-DTBZ(2R,3R,11bR)1.0 - 2.8Rat Striatum researchgate.net
(+)-α-DTBZ(2R,3R,11bR)4.22Rat Brain nih.gov
(-)-α-DTBZ(2S,3S,11bS)2200Rat Brain Striatum nih.gov

Allosteric Modulation Studies (if applicable)

The mechanism of VMAT2 inhibition by dihydrotetrabenazine is not typically described as allosteric modulation in the classic sense, where a ligand binds to a topographically distinct regulatory site to modify the affinity or efficacy of the primary substrate binding site. Instead, structural and functional data indicate that DTBZ binds within the central translocation channel of VMAT2. elifesciences.orgbiorxiv.orgebi.ac.uk

While the inhibition is non-competitive with the substrate, this is achieved by locking the transporter in an occluded conformation, thereby preventing the "rocker-switch" mechanism required for transport, rather than by modulating a separate allosteric site. elifesciences.orgnih.gov This effectively arrests the transporter and prevents substrate egress into the vesicle. nih.gov Recent cryo-EM structures of VMAT2 in complex with tetrabenazine confirm that the inhibitor occupies a central cavity, interacting with residues across several transmembrane helices and physically blocking the transport pathway. nih.govelifesciences.orgelifesciences.org

Furthermore, broad panel screening of valbenazine (B1662120) (the prodrug of the potent (2R,3R,11bR)-DTBZ isomer) and its active metabolite showed negligible interactions with a wide array of other receptors, transporters, and ion channels, indicating high selectivity for the VMAT2 target. researchgate.net The available evidence consistently points to a mechanism of direct, reversible, and non-competitive inhibition at the central binding pocket of VMAT2. There are no significant findings in the reviewed literature to suggest that (2S,3R,11bS)-Dihydrotetrabenazine or other DTBZ isomers function as allosteric modulators by binding to a secondary regulatory site on the VMAT2 protein.

Structure Activity Relationship Sar Analysis of Dihydrotetrabenazine L Val Esters

Impact of Stereochemistry at C-2, C-3, and C-11b on VMAT2 Affinity and Activity

The dihydrotetrabenazine (B1670615) molecule possesses three chiral centers at the C-2, C-3, and C-11b positions, giving rise to eight possible stereoisomers. nih.govnih.gov Research has unequivocally demonstrated that the binding affinity and inhibitory activity of these isomers at VMAT2 are highly stereospecific. nih.govumich.edu The spatial arrangement of the substituents around these chiral carbons is the single most critical factor determining the potency of the ligand-receptor interaction.

The affinity of dihydrotetrabenazine stereoisomers for VMAT2 varies dramatically, with differences spanning several orders of magnitude. nih.gov The (+)-α-dihydrotetrabenazine isomer, which has the absolute configuration (2R,3R,11bR), exhibits the most potent binding to VMAT2. nih.govnih.govumich.edu In contrast, the isomer corresponding to the core of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val, the (2S,3R,11bS)-dihydrotetrabenazine, is among the least potent.

A comprehensive study evaluating all eight stereoisomers of dihydrotetrabenazine revealed a clear hierarchy of VMAT2 binding affinity. nih.gov The (2R,3R,11bR)-DHTBZ isomer displayed the highest affinity with a Ki value of 3.96 nM. nih.govnih.gov Conversely, the (2S,3R,11bS)-DHTBZ isomer showed exceptionally weak binding, with a Ki value of 4630 nM, indicating a significantly lower affinity for the transporter. nih.gov This vast difference underscores the profound impact of stereochemistry on molecular recognition at the VMAT2 binding site. The (+)-tetrabenazine isomer, (+)-1, was found to be 8000 times more potent than its enantiomer, (−)-1. nih.govnih.gov

The following interactive table summarizes the VMAT2 binding affinities for the eight stereoisomers of dihydrotetrabenazine, illustrating the quantitative differences.

Data sourced from a study on the preparation and evaluation of all eight stereoisomers of dihydrotetrabenazine. nih.gov

Analysis of the structure-activity relationships across all DHTBZ isomers reveals that the configuration at the C-3 and C-11b positions is paramount for high-affinity binding. nih.gov Specifically, the (3R,11bR)-configuration is a crucial determinant for potent VMAT2 inhibition. nih.govnih.gov All isomers containing the (3R,11bR) scaffold, namely (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ, exhibit high affinity for VMAT2. nih.gov In contrast, isomers with the opposite (3S,11bS) configuration are significantly less active.

Role of the L-Valine Moiety in Receptor Interaction and Prodrug Functionality

The inclusion of an L-valine ester at the C-2 hydroxyl group, as in this compound, serves a critical function that is not related to direct receptor binding but rather to the pharmacokinetic profile of the molecule. This modification transforms the parent dihydrotetrabenazine into a prodrug. nih.govnih.gov

A well-studied analog, valbenazine (B1662120), is the L-valine ester of the highly potent (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-DHTBZ). nih.govresearchgate.net In the case of valbenazine, the valine ester is designed to be cleaved by endogenous esterase enzymes in the body, releasing the pharmacologically active metabolite, (+)-α-DHTBZ. nih.govnih.gov This prodrug strategy offers several advantages, including potentially improved metabolic stability and controlled release of the active agent. Therefore, the L-valine moiety in this compound is intended to make it a prodrug of the (2S,3R,11bS)-dihydrotetrabenazine isomer.

The amino acid side chain of the ester prodrug is not believed to directly participate in the binding to VMAT2. The active principle is the dihydrotetrabenazine core, which is liberated upon ester hydrolysis. nih.gov The choice of L-valine is primarily based on its properties as a substrate for metabolic enzymes and its ability to confer desirable pharmacokinetic characteristics to the prodrug molecule. The clinical activity of valbenazine, for instance, is attributed solely to its active metabolite, (+)-α-HTBZ, which has high affinity for VMAT2 and minimal interaction with other off-target receptors. researchgate.netnih.gov Conversely, the intact valbenazine prodrug does not exhibit significant VMAT2 binding.

Molecular modeling studies of dihydrotetrabenazine analogs have focused almost exclusively on the interaction of the active, hydrolyzed forms with the VMAT2 binding site. nih.govnih.gov These studies aim to elucidate the specific contacts, such as hydrogen bonds and hydrophobic interactions, between the different DHTBZ stereoisomers and the amino acid residues of the transporter. nih.govresearchgate.net Key interacting residues in VMAT2 include E313 and D400. nih.gov The conformational dynamics of the ester linkage in the prodrug form are relevant to its stability and enzymatic cleavage but not to the direct ligand-receptor interaction with VMAT2. The primary role of the ester is to be hydrolyzed, and as such, its conformation is optimized for interaction with esterases rather than the VMAT2 transporter itself.

Quantitative Structure-Activity Relationships (QSAR) for Dihydrotetrabenazine Analogs

QSAR studies for dihydrotetrabenazine analogs have quantitatively affirmed the critical role of stereochemistry in determining VMAT2 binding affinity. The binding data (Ki values) provide a direct quantitative measure of the biological activity, allowing for the establishment of clear relationships between the three-dimensional structure of the isomers and their potency.

The most significant quantitative relationship is the dependence of affinity on the absolute configuration at C-3 and C-11b. As shown in the table above, isomers with the (3R,11bR) configuration have Ki values in the low nanomolar range (3.96 nM and 13.4 nM), while isomers with the (3S,11bS) configuration have Ki values that are three to four orders of magnitude higher (4,630 nM and 23,700 nM), indicating vastly weaker binding. nih.gov This provides a stark quantitative demonstration of the stereochemical preference of the VMAT2 binding site.

Furthermore, within a given C-3/C-11b configuration, the stereocenter at C-2 provides a secondary level of quantitative modulation. For the high-affinity (3R,11bR) pair, the R-configuration at C-2 results in a ~3.4-fold higher affinity than the S-configuration (Ki of 3.96 nM for 2R vs. 13.4 nM for 2S). nih.gov This quantitative difference highlights the importance of the precise orientation of the C-2 substituent for optimal interaction with the receptor. These established quantitative relationships are fundamental to the design of new, potent, and selective VMAT2 inhibitors.

Computational Approaches to Predict VMAT2 Binding and Selectivity

Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the structural basis of the stereospecific binding of dihydrotetrabenazine analogs to VMAT2. researchgate.netresearchgate.net These in silico methods allow researchers to simulate the interaction between a ligand, such as a DHTBZ isomer, and the VMAT2 protein at the atomic level, predicting the preferred binding pose and estimating the strength of the interaction.

Molecular docking studies have been instrumental in exploring the binding modes of various DHTBZ stereoisomers within the VMAT2 binding pocket. researchgate.net These models have helped to rationalize the observed differences in binding affinity. For instance, structural models of the VMAT2-ligand complex reveal that the high affinity of potent inhibitors is attributed to favorable interactions, such as hydrogen bonding and hydrophobic contacts, with key amino acid residues. nih.govnih.gov The isobutyl group of tetrabenazine (B1681281) (TBZ) is believed to fit into a small hydrophobic pocket, and specific residues like V232 have been identified as contributing to the selectivity of TBZ for VMAT2 over VMAT1. nih.gov The structure of the VMAT2-TBZ complex shows both cytosolic and lumenal gates are closed, trapping the inhibitor within a binding site between the central transmembrane helices. nih.gov

For dihydrotetrabenazine, the hydroxyl group may act as a hydrogen bond donor to the carbonyl oxygen of residue Asn34, an interaction hypothesized to be more favorable than the corresponding interaction with the ketone group of tetrabenazine, potentially explaining DHTBZ's higher binding affinity. nih.gov

Computational analyses of the different stereoisomers explain the dramatic variance in their binding affinities. The specific three-dimensional arrangement of the substituents in the potent (2R,3R,11bR) isomer allows for an optimal fit within the VMAT2 binding site. In contrast, the stereochemistry of the (2S,3R,11bS) isomer results in a conformation that cannot engage the key binding residues as effectively, leading to steric clashes or a loss of crucial interactions, which accounts for its substantially weaker binding affinity. nih.gov

Rational Design of Novel Analogs based on SAR Insights

Insights gleaned from Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new and improved VMAT2 inhibitors. The primary SAR insight for this class of compounds is the stringent stereochemical requirement for high-affinity binding. Research has unequivocally shown that the (2R,3R,11bR) configuration of the dihydrotetrabenazine core is the most critical feature for potent VMAT2 affinity. nih.gov Consequently, drug design efforts focus almost exclusively on this scaffold.

The design of valbenazine, the L-valine ester of (+)-α-DHTBZ [(2R,3R,11bR)-DHTBZ], is a prime example of rational design. researchgate.net While the DHTBZ core provides the necessary potent VMAT2 binding, the addition of the L-valine ester creates a prodrug that is slowly metabolized to the active compound. researchgate.netnih.gov This strategy is designed to minimize high peak plasma concentrations and reduce inter-subject variability in metabolism. researchgate.net The choice of the (2R,3R,11bR) isomer was dictated by its high and selective affinity for VMAT2, whereas the (2S,3R,11bS) isomer, with its Ki value in the micromolar range, is not considered a viable starting point for developing clinically effective VMAT2 inhibitors. nih.govnih.gov

Further rational design efforts have explored modifications to the dihydrotetrabenazine ring system itself. Based on SAR and molecular modeling insights, novel analogs have been synthesized to enhance metabolic stability or binding affinity. researchgate.net For example, compound 13e, 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine, was designed and identified as a promising lead with high VMAT2 affinity (IC₅₀ = 5.13 nM) and improved metabolic stability compared to dihydrotetrabenazine. researchgate.netnih.gov Subsequent chiral resolution of this compound revealed that the (+)-isomer, with a (2R,3R,11bR) configuration, was responsible for the high-affinity binding (Ki = 1.48 nM), while its enantiomer was essentially inactive. nih.gov This again underscores the critical importance of the core stereochemistry identified through SAR analysis, guiding the design of novel analogs away from less active configurations like (2S,3R,11bS).

Data Tables

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers This table displays the dissociation constant (Ki) values for the eight stereoisomers of DHTBZ, highlighting the stereospecificity of VMAT2 binding. Data is sourced from rat striatum binding assays. nih.gov

StereoisomerConfigurationVMAT2 Binding Affinity (Ki ± SEM, nM)
(+)-2(2R,3R,11bR)3.96 ± 0.40
(+)-3(2S,3R,11bR)13.4 ± 1.36
(+)-4(2R,3S,11bR)71.1 ± 6.66
(+)-5(2S,3S,11bR)593 ± 69.7
(-)-5(2R,3R,11bS)1253 ± 314
(-)-3(2R,3S,11bS)2460 ± 333
(-)-4(2S,3R,11bS)4630 ± 350
(-)-2(2S,3S,11bS)23700 ± 2350

Table 2: VMAT2 Binding and Functional Inhibition of a Rationally Designed Analog This table presents the binding affinity (Ki) and functional inhibition (IC₅₀) for a novel dihydrotetrabenazine analog and its separated enantiomers, demonstrating the success of rational design based on SAR principles. nih.gov

CompoundVMAT2 Binding Affinity (Ki, nM)[³H]DA Uptake Inhibition (IC₅₀, nM)
13e (racemate)5.136.04
(+)-13e [(R,R,R)-isomer]1.486.11
(-)-13e [(S,S,S)-isomer]270129
HTBZ (reference)4.2230.61

Metabolic Transformations and Prodrug Activation Mechanisms

Enzymatic Hydrolysis of L-Valine Ester

The primary step in the activation of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is the cleavage of the L-valine ester moiety. This hydrolysis unmasks the hydroxyl group on the dihydrotetrabenazine (B1670615) core, converting the prodrug into its pharmacologically active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.govresearchgate.net This bioconversion is a critical design feature, enhancing the molecule's pharmacokinetic properties. mdpi.com

The hydrolysis of the valine ester in Valbenazine (B1662120) is catalyzed by esterase enzymes. nih.govresearchgate.net While specific studies naming the exact esterases for Valbenazine are not detailed in the provided results, the metabolism of ester prodrugs in humans is predominantly carried out by human carboxylesterases (CES). nih.govnih.govjst.go.jpnih.gov The two major forms, CES1 and CES2, are found in high concentrations in the liver and intestine, respectively, and are responsible for the hydrolysis of a wide array of ester-containing drugs. nih.govnih.gov It is therefore highly probable that these enzymes are responsible for the activation of the this compound prodrug.

Following oral administration, the prodrug this compound is absorbed relatively quickly, reaching peak plasma concentrations (Tmax) within 0.5 to 1.0 hours. drugbank.comnih.gov The subsequent hydrolysis to the active metabolite, [+]-α-HTBZ, is a more gradual process. The active metabolite appears in the plasma and builds to its maximum concentration over a longer period, with a Tmax ranging from 4 to 8 hours. drugbank.comnih.gov This formation rate-limited clearance is reflected in the similar half-lives of both the parent compound and the active metabolite, which are approximately 15 to 22 hours. nih.govnih.gov This extended half-life allows for once-daily administration. mdpi.com

Pharmacokinetic Parameters of Valbenazine and its Active Metabolite

Parameter Valbenazine (Prodrug) [+]-α-Dihydrotetrabenazine (Active Metabolite)
Time to Peak (Tmax) 0.5 - 1.0 hours 4 - 8 hours
Half-life (t1/2) 15 - 22 hours 15 - 22 hours
Plasma Protein Binding >99% ~64%

Data sourced from multiple pharmacokinetic studies. drugbank.comnih.govnih.gov

Cytochrome P450-Mediated Metabolism of the Dihydrotetrabenazine Core

Once the active metabolite, [+]-α-HTBZ, is formed, it undergoes further metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. This secondary metabolic phase is crucial for the clearance of the active compound from the body.

The metabolism of this compound and its active metabolite involves multiple CYP isoforms. The parent prodrug itself undergoes oxidative metabolism, primarily by CYP3A4 and potentially CYP3A5, to form a mono-oxidized metabolite, NBI-136110, and other minor metabolites. drugbank.comnih.govnih.gov

The principal active metabolite, [+]-α-HTBZ, is a substrate for CYP2D6. nih.govnih.govnih.gov The activity of CYP2D6 is a key determinant in the clearance of [+]-α-HTBZ. Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes (e.g., poor, intermediate, normal, or ultrarapid metabolizers), which may influence the exposure levels of the active metabolite. nih.gov

The primary metabolic pathway for the active [+]-α-HTBZ core via CYP2D6 is O-demethylation. nih.gov This process involves the removal of a methyl group from one of the two methoxy (B1213986) groups on the benzo[a]quinolizine ring structure. The resulting O-desmethyl metabolites have substantially less affinity for the target, vesicular monoamine transporter 2 (VMAT2), rendering them less pharmacologically active. semanticscholar.org In addition to O-demethylation, other oxidative pathways can occur, as seen with the parent compound's metabolism by CYP3A4/5 into a mono-oxidized form. nih.gov

Key Enzymes in the Metabolism of this compound

Compound Metabolic Pathway Primary Enzyme(s) Resulting Product
Valbenazine (Prodrug) Ester Hydrolysis Carboxylesterases (presumed) [+]-α-HTBZ (Active Metabolite)
Valbenazine (Prodrug) Oxidation CYP3A4/5 Mono-oxidized valbenazine (NBI-136110)
[+]-α-HTBZ (Active) O-demethylation CYP2D6 Inactive O-desmethyl metabolites

This table summarizes the main metabolic transformations. drugbank.comnih.govnih.govnih.gov

Influence of Deuteration on Metabolic Stability (as applicable to related analogs for comparative research)

To understand the impact of metabolic stability, it is useful to compare this compound with its structural analog, deutetrabenazine. Deutetrabenazine is a deuterated form of tetrabenazine (B1681281) where hydrogen atoms on the metabolically vulnerable methoxy groups are replaced with deuterium. semanticscholar.org This substitution strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond.

This "deuterium switch" has a significant impact on metabolism by CYP2D6, which is responsible for the O-demethylation of the active dihydrotetrabenazine metabolites. semanticscholar.org The stronger bond slows the rate of this metabolic breakdown. nih.gov As a result, the active metabolites of deutetrabenazine have a longer half-life compared to those of non-deuterated tetrabenazine. semanticscholar.org This modification enhances metabolic stability, leading to an altered pharmacokinetic profile that can allow for different dosing regimens. mdpi.comnih.gov This principle of using deuteration to reduce the rate of metabolism at specific sites highlights a key strategy in drug design to improve pharmacokinetic properties.

Advanced Research Methodologies and Applications in Preclinical Research

Radiosynthesis of Labeled (2S,3R,11bS)-Dihydrotetrabenazine-L-Val and its Metabolites

Radiolabeling is a cornerstone of modern pharmacological research, enabling the visualization and quantification of drug-target interactions in vitro and in vivo. For Valbenazine (B1662120), research has focused on labeling its active dihydrotetrabenazine (B1670615) (DTBZ) metabolite.

The development of radiotracers involves incorporating isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F) into the molecular structure of DTBZ derivatives.

Tritium (³H): [³H]Dihydrotetrabenazine ([³H]DHTBZ) is widely used in in vitro radioligand binding assays. researchgate.netbohrium.comnih.govnih.gov Its use allows for precise quantification of the binding affinity of unlabelled compounds, like Valbenazine's metabolites, to VMAT2 in tissue homogenates. researchgate.netbohrium.com

Carbon-11 (¹¹C): For in vivo imaging with Positron Emission Tomography (PET), carbon-11 labeled tracers are frequently used. [¹¹C]-(+)-DTBZ has been successfully developed and used to study VMAT2 in the brain. nih.gov The synthesis of [¹¹C]DTBZ can be achieved through a one-step O-methylation reaction using [¹¹C]CH₃OTf as the methylating agent, with high incorporation yields of 80–90%. acs.org

Fluorine-18 (¹⁸F): Due to the longer half-life of ¹⁸F (approximately 110 minutes) compared to ¹¹C (about 20 minutes), ¹⁸F-labeled tracers offer logistical advantages for PET studies. Several ¹⁸F-labeled DTBZ derivatives have been developed as alternatives to [¹¹C]DTBZ. nih.govgoogle.com These include [¹⁸F]fluoroethyl-(+)-dihydrotetrabenazine ([¹⁸F]FE-DTBZ) and [¹⁸F]fluoropropyl-(+)-dihydrotetrabenazine ([¹⁸F]FP-(+)-DTBZ). acs.orgnih.gov Researchers have also developed deuterated analogues, such as [¹⁸F]FE-DTBZ-d4, to improve in vivo stability and reduce defluorination. acs.orgnih.gov

The development of potent and selective radioligands is essential for non-invasive imaging of VMAT2 distribution and density in the brain using PET. Several DTBZ derivatives have been labeled and assessed for this purpose. nih.gov

Studies in nonhuman primates have been instrumental in comparing these radioligands. For instance, [¹⁸F]FP-(+/-)-DTBZ showed similar brain uptake and pharmacokinetics to (+)-[¹¹C]DTBZ, with both demonstrating superior specific binding compared to [¹⁸F]FE-(+/-)-DTBZ. nih.gov Further research using the resolved single active isomer, [¹⁸F]FP-(+)-DTBZ, yielded an even higher specific-to-nonspecific distribution ratio, making it a highly promising radioligand for human PET studies. nih.gov

More recent developments include [¹⁸F]FE-DTBZ-d4, a deuterated analogue designed to have improved metabolic stability. acs.org In nonhuman primates, [¹⁸F]FE-DTBZ-d4 demonstrated higher brain uptake and faster washout compared to its non-deuterated counterpart and to [¹¹C]DTBZ, suggesting it is a suitable radioligand for quantifying VMAT2 with potentially better imaging properties. acs.orgnih.gov

Properties of Selected VMAT2 Radioligands in Preclinical Imaging
RadioligandIsotopeKey FindingSpecies StudiedReference
(+)-[¹¹C]DTBZ¹¹CEstablished VMAT2 ligand; used as a benchmark for comparison.Monkey, Human nih.govnih.gov
[¹⁸F]FP-(+)-DTBZ¹⁸FDemonstrated the highest distribution volume ratio (DVR=6.2) for a VMAT2 ligand.Monkey nih.gov
[¹⁸F]FE-DTBZ-d4¹⁸FHigher brain uptake and improved in vivo stability compared to non-deuterated analogues.Nonhuman Primate acs.orgnih.gov

In Vitro Model Systems for Pharmacological Evaluation

In vitro systems provide a controlled environment to dissect the molecular pharmacology of a compound before advancing to more complex in vivo studies.

To determine the binding affinity of Valbenazine and its metabolites for VMAT2, researchers utilize vesicular membrane preparations. These are typically derived from brain regions rich in monoaminergic neurons, such as the striatum. researchgate.netbohrium.comnih.gov In these assays, the ability of a test compound to displace a radioligand, such as [³H]DHTBZ, from VMAT2 is measured. The resulting inhibition constant (Ki) indicates the compound's binding affinity.

Radioligand binding studies have shown that the primary active metabolite of Valbenazine, (+)-α-HTBZ (also designated R,R,R-DHTBZ), is a potent VMAT2 inhibitor. researchgate.netbohrium.com In contrast, Valbenazine itself and another metabolite, NBI-136110, exhibit significantly lower potency. researchgate.netbohrium.com These studies confirmed the high affinity of (+)-α-HTBZ in homogenates from rat striatum, rat forebrain, and human platelets. researchgate.netbohrium.com Furthermore, these key metabolites showed negligible binding to other targets like dopamine (B1211576) and serotonin (B10506) receptors, highlighting their selectivity for VMAT2. researchgate.netnih.govbohrium.com

VMAT2 Binding Affinities (Ki, nM) of Valbenazine and its Metabolites
CompoundRat StriatumRat ForebrainHuman PlateletsReference
Valbenazine110-190 nM-- researchgate.netbohrium.com
(+)-α-HTBZ (R,R,R-DHTBZ)1.0-2.8 nM4.2 nM2.6-3.3 nM researchgate.netbohrium.com
NBI-136110160-220 nM-- researchgate.netbohrium.com

Beyond assessing binding, it is crucial to evaluate the functional consequences of VMAT2 inhibition. Synaptosomes, which are isolated, sealed nerve terminals, provide an excellent model for this purpose. They contain synaptic vesicles and retain the machinery for neurotransmitter uptake and release.

Studies using synaptosomal preparations from the rat striatum can measure the uptake of radiolabeled monoamines, such as [³H]dopamine ([³H]DA). nih.gov The ability of a compound to inhibit this uptake provides a functional measure of its VMAT2 inhibitory activity. For example, a derivative of dihydrotetrabenazine was identified as having strong inhibitory effects on [³H]DA uptake in striatal synaptosomes, confirming its functional engagement with the VMAT2 transporter. nih.gov

Animal Models for Preclinical Pharmacological Studies

Animal models are indispensable for evaluating the in vivo pharmacology, pharmacokinetics, and behavioral effects of new chemical entities. Rodents and nonhuman primates are commonly used in the preclinical assessment of VMAT2 inhibitors.

Pharmacokinetic and Distribution Studies: PET imaging in rats and monkeys using radiolabeled DTBZ derivatives allows for the non-invasive study of a drug's ability to cross the blood-brain barrier, its distribution in different brain regions, and its binding to VMAT2 in a living system. nih.govnih.govnih.gov These studies can confirm that the drug reaches its intended target and can be used to measure target occupancy.

Pharmacodynamic and Behavioral Models: In vivo studies in rats are used to confirm the specific, dose-dependent interaction of compounds with VMAT2. researchgate.netbohrium.com Pharmacological effects such as drug-induced ptosis (eyelid drooping), which results from the depletion of norepinephrine (B1679862), can serve as a biomarker for VMAT2 inhibition. researchgate.netbohrium.com Another relevant model is the vacuous chewing movement model in rats, which is used to assess potential efficacy in hyperkinetic movement disorders. nih.gov

These preclinical animal studies provide essential data that bridge the gap between in vitro findings and clinical trials in humans, forming a critical part of the drug development process for compounds like Valbenazine. nih.gov

Evaluation of Locomotor Activity and Monoamine Depletion in Rodent Models

The preclinical assessment of this compound, primarily through its active metabolite (+)-α-dihydrotetrabenazine (NBI-98782), has been instrumental in characterizing its pharmacodynamic effects on the central nervous system. Rodent models are pivotal in these investigations, with a focus on locomotor activity and the depletion of monoamines, which are key indicators of vesicular monoamine transporter 2 (VMAT2) inhibition. nih.govnorthwestern.eduresearchgate.net

In studies utilizing mouse models, the administration of NBI-98782 has been shown to modulate locomotor activity. Specifically, it has been observed to attenuate hyperlocomotion induced by psychostimulants like phencyclidine (PCP) and amphetamine (AMPH). nih.govnorthwestern.eduresearchgate.net This effect is consistent with the compound's mechanism of action, which involves the depletion of presynaptic monoamines, thereby reducing their availability for release into the synaptic cleft. nih.gov

Microdialysis studies in freely moving mice have provided detailed insights into the effects of NBI-98782 on monoamine dynamics in various brain regions. nih.govnorthwestern.edu Acute administration of NBI-98782 leads to a decrease in the efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the medial prefrontal cortex (mPFC), dorsal striatum (dSTR), hippocampus, and nucleus accumbens (NAC). nih.govnorthwestern.edu Concurrently, an increase in the efflux of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), is observed. nih.gov This pattern is indicative of enhanced monoamine metabolism following VMAT2 inhibition.

Sub-chronic treatment with NBI-98782 for seven days has been shown to decrease the baseline efflux of DA and 5-HT in both the mPFC and dSTR. nih.govnorthwestern.edu These findings underscore the compound's ability to produce sustained alterations in monoamine neurotransmission with repeated administration.

Effect of Acute NBI-98782 on Monoamine and Metabolite Efflux in Mouse Brain Regions Data derived from microdialysis studies in mice. nih.govnorthwestern.edu

Brain RegionNeurotransmitter/MetaboliteEffect of Acute NBI-98782
Medial Prefrontal Cortex (mPFC)Dopamine (DA)Decreased
Medial Prefrontal Cortex (mPFC)Serotonin (5-HT)Decreased
Medial Prefrontal Cortex (mPFC)Norepinephrine (NE)Decreased
Medial Prefrontal Cortex (mPFC)DOPACIncreased
Medial Prefrontal Cortex (mPFC)HVAIncreased
Medial Prefrontal Cortex (mPFC)5-HIAAIncreased
Dorsal Striatum (dSTR)Dopamine (DA)Decreased
Dorsal Striatum (dSTR)Serotonin (5-HT)Decreased
Dorsal Striatum (dSTR)Norepinephrine (NE)Decreased
Dorsal Striatum (dSTR)DOPACIncreased
Dorsal Striatum (dSTR)HVAIncreased
Dorsal Striatum (dSTR)5-HIAAIncreased
HippocampusDopamine (DA)Decreased
HippocampusSerotonin (5-HT)Decreased
HippocampusNorepinephrine (NE)Decreased
Nucleus Accumbens (NAC)Dopamine (DA)Decreased
Nucleus Accumbens (NAC)Serotonin (5-HT)Decreased
Nucleus Accumbens (NAC)Norepinephrine (NE)Decreased

Characterization of VMAT2 Occupancy in Animal Brains using PET or Autoradiography

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that has been employed to quantify the occupancy of VMAT2 by drug candidates in the brains of living animals, including non-human primates (NHPs). nih.gov For this compound, PET studies have been conducted using its primary active metabolite, NBI-98782, to establish a relationship between plasma concentration and VMAT2 target occupancy. nih.govresearchgate.net

In these translational studies, the radiotracer [18F]AV-133, which binds to VMAT2, was utilized. nih.gov By measuring the displacement of this radiotracer following the administration of NBI-98782 in NHPs, researchers have been able to construct a pharmacokinetic-target occupancy (PK-%TO) relationship. nih.gov This relationship is crucial for predicting the degree of VMAT2 inhibition at clinically effective doses of valbenazine.

The findings from these NHP PET studies have been instrumental in benchmarking the VMAT2 occupancy required for therapeutic efficacy. nih.gov It has been determined that exposures to NBI-98782 associated with clinically effective doses of valbenazine result in a high and sustained occupancy of VMAT2. nih.gov Specifically, it is estimated that therapeutic doses achieve approximately 85-90% VMAT2 occupancy. nih.gov This high level of target engagement is believed to be necessary for the optimal treatment of conditions like tardive dyskinesia. nih.gov

The use of PET in preclinical models provides a translational bridge to human studies, allowing for the prediction of target engagement and informing dose selection for clinical trials. The data generated from these advanced imaging techniques are critical for understanding the in vivo pharmacology of VMAT2 inhibitors like this compound and its active metabolites.

VMAT2 Occupancy by NBI-98782 in Non-Human Primates

CompoundAnimal ModelImaging TechniqueRadiotracerKey FindingReference
NBI-98782Non-Human Primate (NHP)PET[18F]AV-133Established a PK-%TO relationship. nih.gov
NBI-98782Non-Human Primate (NHP)PET[18F]AV-133Therapeutic exposures lead to an estimated 85-90% VMAT2 occupancy. nih.gov

Future Directions in Dihydrotetrabenazine L Val Analog Research

Exploration of Novel Ester Derivatives and Prodrug Strategies

The success of valbenazine (B1662120) as an L-valine ester prodrug highlights a viable strategy for improving the drug delivery characteristics of VMAT2 inhibitors. biorxiv.orgelifesciences.orgelifesciences.org The core principle of a prodrug is to chemically modify a pharmacologically active agent to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or membrane permeability. nih.gov In the case of valbenazine, the esterification of dihydrotetrabenazine (B1670615) with L-valine facilitates its absorption. nih.govnih.gov

Future research in this domain will likely focus on the synthesis and evaluation of a broader range of ester derivatives. The objective is to fine-tune the rate and extent of active drug delivery to the central nervous system. This involves a delicate balance of properties: the prodrug must be stable enough to pass through the digestive system and be absorbed, yet be efficiently cleaved by esterases in the body to release the active dihydrotetrabenazine moiety. nih.gov

Exploration may include:

Alternative Amino Acid Esters: While L-valine has proven effective, other amino acids could be explored to modulate absorption via different amino acid transporters and alter the rate of enzymatic hydrolysis. scirp.org

Non-Amino Acid Esters: Investigating a diverse range of alkyl and aryl esters could yield compounds with different lipophilicity and hydrolysis kinetics, potentially optimizing the pharmacokinetic profile.

Double Prodrugs: This strategy involves a two-step activation process, which could provide more controlled release of the active drug. scirp.org

The ideal next-generation prodrug would exhibit high chemical stability, good aqueous solubility for formulation, efficient transcellular absorption, and predictable, rapid conversion to the active compound post-absorption. nih.gov

Table 1: Comparison of Potential Prodrug Strategies for Dihydrotetrabenazine Analogs

Prodrug Strategy Rationale Potential Advantages Key Challenges
Alternative Amino Acid Esters Utilize different amino acid transporters for absorption; vary susceptibility to esterases. Modulated absorption rates; potentially altered tissue distribution. Identifying amino acids that provide optimal balance of stability and cleavage.
Alkyl/Aryl Esters Systematically modify lipophilicity and steric hindrance around the ester bond. Fine-tuning of pharmacokinetic parameters (e.g., half-life, Cmax). Achieving efficient cleavage if not a substrate for highly active esterases.
Phosphate Esters Increase aqueous solubility for potential parenteral formulations. High water solubility; rapid cleavage by phosphatases. Generally poor oral bioavailability, limiting to intravenous use.
Carbonate/Carbamate Derivatives Modify the linker between the drug and the promoiety. Can offer a different profile of chemical stability and enzymatic cleavage. Synthetic complexity; ensuring clean and efficient cleavage to the active drug.

Investigation of Selective VMAT2 Inhibition Subtypes or States

VMAT2 is a dynamic protein that transitions between several conformational states to transport monoamines. elifesciences.orgresearchgate.net Cryo-electron microscopy (cryo-EM) studies have revealed that different inhibitors can "lock" VMAT2 into specific conformations. For instance, tetrabenazine (B1681281) traps the transporter in an occluded state, where neither the cytoplasmic nor the vesicular side is open, while its derivative valbenazine binds to a lumen-facing state. biorxiv.orgresearchgate.netbiorxiv.org This discovery opens the door to designing "state-selective" inhibitors.

The hypothesis is that selectively targeting a specific conformational state of VMAT2 could lead to a more refined modulation of monoamine transport, potentially enhancing therapeutic effects or reducing off-target actions. Future research will focus on:

Developing Conformation-Specific Ligands: By leveraging detailed structural information of the VMAT2 binding pockets in different states, new analogs can be designed to have a higher affinity for one conformation over others. biorxiv.org

Understanding the Pharmacological Consequences: Investigating how stabilizing different VMAT2 states (e.g., lumen-facing vs. occluded) translates into cellular and physiological effects on monoamine storage and release.

Improving VMAT2 vs. VMAT1 Selectivity: While tetrabenazine and its analogs are already selective for VMAT2 over its peripheral isoform, VMAT1, future work could aim to increase this selectivity further. biorxiv.orgelifesciences.org Structural differences in the binding site between the two isoforms, such as at residues L37, V232, I308, and Y433 in VMAT2, can be exploited to design analogs with even greater specificity, minimizing potential peripheral side effects. biorxiv.orgbiorxiv.org

Table 2: VMAT2 Conformational States and Associated Ligands

Conformational State Description Known Stabilizing Ligands Potential Therapeutic Implication
Cytoplasm-Facing Binding site is open to the cell's cytoplasm to pick up monoamines. Reserpine Potent but less selective inhibition of monoamine uptake. researchgate.net
Occluded Binding site is closed to both the cytoplasm and the vesicle lumen. Tetrabenazine Non-competitive inhibition, trapping the transporter mid-cycle. elifesciences.orgresearchgate.netnih.gov
Lumen-Facing Binding site is open to the interior of the synaptic vesicle to release monoamines. Valbenazine, Ketanserin Inhibition by preventing the transporter from returning to the cytoplasmic-facing state. researchgate.netbiorxiv.org

Computational Chemistry and Artificial Intelligence in Compound Optimization

Key applications in this area include:

Structure-Based Drug Design (SBDD): Using the high-resolution cryo-EM structures of VMAT2, computational chemists can model how new analog designs will fit into the binding pocket and interact with key amino acid residues. researchgate.netbiorxiv.org This allows for the rational design of modifications to improve binding affinity and selectivity.

AI-Powered Generative Models: Machine learning algorithms, such as generative adversarial networks (GANs), can be trained on the vast universe of known chemical structures and VMAT2 inhibitor data to propose entirely new molecules that are optimized for desired properties. patsnap.com

Predictive Modeling: AI models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of virtual compounds. nih.gov This helps prioritize which analogs to synthesize, saving considerable time and resources. Researchers at the University of Cambridge, for instance, have used AI to speed up the screening process for Parkinson's drug candidates by ten-fold. technologynetworks.comcam.ac.uk

The integration of AI and computational chemistry will allow for a more focused and efficient exploration of the chemical space around the dihydrotetrabenazine scaffold, increasing the probability of identifying superior clinical candidates. nih.govsemanticscholar.org

Table 3: Applications of Computational and AI Tools in VMAT2 Inhibitor Development

Tool / Technique Application Expected Outcome
Molecular Docking Simulates the binding of virtual compounds to the VMAT2 structural model. Ranks potential analogs based on predicted binding affinity and pose.
Molecular Dynamics (MD) Simulations Simulates the movement of the VMAT2 protein and ligand over time. Provides insight into the stability of the drug-receptor complex and conformational changes. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Builds mathematical models correlating chemical structure with biological activity. Predicts the VMAT2 inhibitory activity of new, unsynthesized compounds.
Generative AI Models Learns from existing chemical data to design novel molecules from scratch. Proposes new, diverse, and synthesizable VMAT2 inhibitor candidates with optimized properties. patsnap.com
Machine Learning for ADME/Tox Prediction Trains on large datasets of drug properties to predict pharmacokinetics and toxicity. Early-stage filtering of compounds likely to fail due to poor ADME/Tox profiles. nih.govnih.gov

Development of Advanced In Vitro and In Vivo Research Models

To accurately evaluate the next generation of Dihydrotetrabenazine-L-Val analogs, researchers require sophisticated biological models that can better predict human responses. The limitations of simple cell lines and traditional animal models necessitate a move towards more complex and physiologically relevant systems.

Future developments will likely include:

Advanced In Vitro Models: The use of human induced pluripotent stem cells (hiPSCs) to generate specific neuronal subtypes (e.g., dopaminergic neurons) is becoming a powerful tool. These patient-derived cells can be used to test the efficacy and potential toxicity of new analogs in a more genetically relevant context. Furthermore, the development of three-dimensional brain organoids offers a model system that recapitulates some of the complex cell-cell interactions and microenvironment of the human brain. researchgate.net

Refined In Vivo Models: While rodent models are valuable, the development of more predictive animal models, potentially including transgenic mice expressing human VMAT2, could provide more accurate data on a compound's metabolism and efficacy. nih.gov Longitudinal studies in the same animals are crucial for understanding developmental changes and long-term effects. frontiersin.org

Advanced PET Imaging Tracers: Positron Emission Tomography (PET) is a critical non-invasive technology for studying VMAT2 in the living brain. researchgate.net Research is ongoing to develop novel PET radioligands with improved properties over existing tracers like [11C]DTBZ. plos.org For example, deuterated tracers such as [18F]FE-DTBZ-d4 are being investigated for their enhanced metabolic stability and superior imaging characteristics. nih.govnih.govresearchgate.net These next-generation tracers will be essential for the clinical evaluation of new VMAT2 inhibitors, allowing researchers to measure target engagement and dose-dependently.

Table 4: Advanced Research Models for VMAT2 Inhibitor Evaluation

Model Type Specific Example Application in VMAT2 Research
Advanced In Vitro Human iPSC-derived Dopaminergic Neurons Testing compound efficacy and neurotoxicity on human neurons.
Brain Organoids Evaluating drug effects in a 3D model with multiple cell types and more complex architecture. researchgate.net
Advanced In Vivo VMAT2 Humanized Mice Studying pharmacokinetics and target engagement with the human version of the VMAT2 protein.
Advanced Imaging Novel PET Radioligands (e.g., [18F]FE-DTBZ-d4) Non-invasive in vivo quantification of VMAT2 occupancy by new drug candidates in preclinical and clinical studies. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are employed to achieve stereochemical purity in (2S,3R,11bS)-Dihydrotetrabenazine-L-Val?

The synthesis involves multi-step stereoselective processes. For example, enantiomerically pure dihydrotetrabenazine derivatives are synthesized using reagents like L-Selectride® to reduce ketones, followed by acid-catalyzed cyclization (e.g., methanesulfonic acid treatment) to form the tetrahydroisoquinoline core . Post-synthesis, stereochemical purity (100% in some cases) is confirmed via 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) . Critical steps include temperature control (e.g., 0°C for reagent addition) and solvent selection (THF/ethanol mixtures) to minimize racemization .

Q. What analytical techniques are critical for characterizing dihydrotetrabenazine derivatives?

Key methods include:

  • Chromatography : HPLC for purity assessment (e.g., >95% purity thresholds) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm stereochemistry and structural integrity .
  • Mass Spectrometry : ESI-MS and HRMS to verify molecular weight and isotopic patterns .
  • Isotopic Labeling : Deuterated analogs (e.g., dihydrotetrabenazine-d7) are analyzed via HNMR/MS to track metabolic pathways .

Q. How are reference standards for dihydrotetrabenazine validated in analytical method development?

Validation follows pharmacopeial guidelines (USP/EP) and includes:

  • Linearity and Sensitivity : Calibration curves using certified reference materials (CRMs) .
  • Stability Testing : Long-term storage at controlled temperatures (e.g., 2–8°C) to prevent degradation .
  • Cross-Validation : Comparative analysis against commercial standards (e.g., ChemWhat’s QC protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical purity during dihydrotetrabenazine synthesis?

Contradictions in purity (e.g., 57% vs. 100% enantiomeric excess) may arise from incomplete stereochemical control during reduction or cyclization. Strategies include:

  • Optimized Reaction Conditions : Lowering reaction temperatures or using chiral auxiliaries to enhance selectivity .
  • Crystallization Techniques : Recrystallization from ethanol or ether to isolate the desired enantiomer .
  • Advanced Chromatography : Chiral stationary phases (CSPs) in HPLC to separate diastereomers .

Q. What role do isotopic labeling techniques play in pharmacokinetic studies of dihydrotetrabenazine derivatives?

Deuterated analogs (e.g., dihydrotetrabenazine-d7) enable precise tracking of metabolic stability and distribution. For example:

  • Mass Spectrometry : Isotopic peaks distinguish parent compounds from metabolites .
  • Pharmacokinetic Modeling : Deuterium labeling reduces metabolic degradation, extending half-life studies .

Q. How do stereochemical variations impact the biological activity of dihydrotetrabenazine derivatives?

The (2S,3R,11bS) configuration is critical for binding to vesicular monoamine transporter 2 (VMAT2). Deviations (e.g., 11bR vs. 11bS) reduce affinity due to altered spatial orientation of the isoquinoline ring . Experimental validation involves:

  • In Vitro Binding Assays : Radiolabeled ligands to measure VMAT2 inhibition .
  • Molecular Dynamics Simulations : Docking studies to correlate stereochemistry with binding energy .

Q. What statistical approaches are recommended for analyzing contradictory data in dihydrotetrabenazine research?

For inconsistent results (e.g., conflicting purity or activity data):

  • Iterative Analysis : Repeating experiments under standardized conditions (e.g., fixed pH, temperature) .
  • Multivariate Regression : Identifying variables (e.g., solvent polarity, catalyst loading) that significantly impact outcomes .
  • Peer Validation : Cross-laboratory replication using shared reference standards .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in dihydrotetrabenazine synthesis?

  • Process Controls : Strict monitoring of reaction parameters (e.g., stirring time, solvent ratios) .
  • In-Process Analytics : Real-time HPLC to detect intermediates and adjust conditions .
  • Batch Documentation : Detailed logs of reagent lots, storage conditions, and operator protocols .

Q. What are the best practices for ensuring reproducibility in dihydrotetrabenazine-based pharmacokinetic studies?

  • Standardized Animal Models : Consistent species, age, and dosing regimens .
  • Blinded Analysis : Independent verification of data (e.g., third-party MS/NMR facilities) .
  • Data Transparency : Full disclosure of raw datasets, including outliers and failed experiments .

Tables of Key Data

Q. Table 1. Comparative Stereochemical Purity of Dihydrotetrabenazine Derivatives

CompoundSynthetic MethodPurity (%)Analytical MethodReference
(2S,3R,11bS)-isomerL-Selectride® reduction1001^1H NMR, HRMS
(+)-7 (11bR isomer)PCl5-mediated cyclization57Chiral HPLC

Q. Table 2. Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight319.44 g/molHRMS
Storage Conditions2–8°C, protected from lightStability testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.